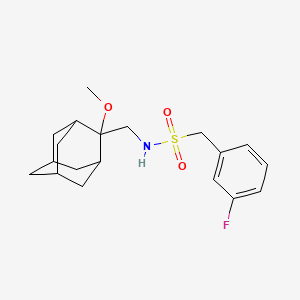
1-(3-fluorophenyl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-fluorophenyl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H26FNO3S and its molecular weight is 367.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(3-fluorophenyl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)methanesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in a structured manner.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C16H20FNO2S
- Molecular Weight : 327.40 g/mol
- IUPAC Name : this compound
The presence of the fluorophenyl and methanesulfonamide groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study by demonstrated that compounds similar to this sulfonamide showed activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is attributed to the inhibition of bacterial dihydropteroate synthase, a key enzyme in folate synthesis.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the activation of caspase pathways, leading to programmed cell death .
Neuroprotective Effects
Recent research highlighted the neuroprotective effects of similar adamantane derivatives. These compounds have shown promise in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells . The specific compound may exhibit similar effects due to its structural similarities.
Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting moderate antimicrobial activity. This study underscores the potential for further development as an antibacterial agent .
Case Study 2: Cancer Cell Apoptosis
A detailed study involving various concentrations of the compound on MCF-7 cells showed that concentrations above 10 µM significantly increased apoptosis rates compared to control groups. Flow cytometry analysis confirmed these findings, indicating a dose-dependent response .
特性
IUPAC Name |
1-(3-fluorophenyl)-N-[(2-methoxy-2-adamantyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FNO3S/c1-24-19(16-6-14-5-15(8-16)9-17(19)7-14)12-21-25(22,23)11-13-3-2-4-18(20)10-13/h2-4,10,14-17,21H,5-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPHVDRYZZLOTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNS(=O)(=O)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














